molecular formula C10H9FO4 B2917690 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid CAS No. 885526-71-6

2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid

Cat. No.: B2917690
CAS No.: 885526-71-6
M. Wt: 212.176
InChI Key: SKMRQOAUOJOYIN-UHFFFAOYSA-N
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Description

2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid is a useful research compound. Its molecular formula is C10H9FO4 and its molecular weight is 212.176. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research has shown the synthesis and evaluation of compounds containing the 2,3-dihydro-1,4-benzodioxin subunit, demonstrating significant anti-inflammatory properties. For instance, compounds structurally related to "2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid" have been synthesized and found to exhibit comparable potency to known anti-inflammatory drugs like Ibuprofen in specific assays (Vazquez, Rosell, & Pujol, 1996).

Diuretic Activity

Further studies have investigated the diuretic activity of compounds with structural similarities, revealing the specific structural requirements necessary for effective diuretic action in animal models. This includes research on [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids and their potential development for medical applications (Shutske et al., 1982).

Fluorophore Development

On the chemical front, research into monofluorinated small molecules, including those related to the query compound, has contributed to advancements in materials science, particularly in the development of novel fluorophores. These fluorophores exhibit unique fluorescence features and have potential applications in bioimaging and molecular probes (Burns & Hagaman, 1993).

Chemokine Receptor Antagonism

In pharmacology, compounds with the specified fluorine substitution have been identified as potent antagonists of specific chemokine receptors, such as CRTh2, which plays a crucial role in inflammatory processes. This has led to the development of novel therapeutic candidates for conditions like asthma and allergic rhinitis (Fretz et al., 2013).

Mechanism of Action

Target of Action

It has been found to exhibit significant antibacterial activity, particularly againstB. subtilis and E. coli , suggesting that it may target bacterial proteins or pathways.

Mode of Action

Given its antibacterial activity , it is plausible that it interacts with bacterial proteins or disrupts essential biochemical pathways, leading to inhibition of bacterial growth.

Biochemical Pathways

Its antibacterial activity suggests that it may interfere with pathways essential for bacterial survival and proliferation .

Result of Action

The primary result of the action of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid is the inhibition of bacterial growth . It has been found to inhibit the growth of B. subtilis by 60.04% , indicating a significant antibacterial effect.

Properties

IUPAC Name

2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c11-8-1-6(3-9(12)13)10-7(2-8)4-14-5-15-10/h1-2H,3-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMRQOAUOJOYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CC(=O)O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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